molecular formula C10H10N4O2S B15434771 N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 87410-87-5

N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B15434771
CAS No.: 87410-87-5
M. Wt: 250.28 g/mol
InChI Key: CIQXQMQNAADENI-UHFFFAOYSA-N
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Description

N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a methyl group at the N2 position and a 2-nitrophenylmethyl substituent at the C5 position of the thiadiazole ring. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, antifungal, and antiproliferative properties .

Properties

CAS No.

87410-87-5

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

N-methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10N4O2S/c1-11-10-13-12-9(17-10)6-7-4-2-3-5-8(7)14(15)16/h2-5H,6H2,1H3,(H,11,13)

InChI Key

CIQXQMQNAADENI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine, commonly referred to as a derivative of 1,3,4-thiadiazole, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H6N4O2SC_8H_6N_4O_2S with a molecular weight of approximately 222.224 g/mol. The structure features a thiadiazole ring which is known for its significant role in various biological activities.

PropertyValue
Molecular FormulaC8H6N4O2SC_8H_6N_4O_2S
Molecular Weight222.224 g/mol
CAS Number832-79-1

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . A study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

Table: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundS. aureus 32.6
Thiadiazole Derivative AE. coli 47.5
Thiadiazole Derivative BA. niger 50.0

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. The cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives have been documented extensively. Research has shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Activity

In a study focused on the synthesis and evaluation of anticancer activity in thiadiazole derivatives, it was found that specific modifications to the thiadiazole core significantly enhanced their efficacy against cancer cell lines. For example, compounds with additional aromatic substitutions demonstrated improved cytotoxicity compared to their parent structures .

Additional Biological Activities

Beyond antimicrobial and anticancer activities, this compound has shown promise in other areas:

  • Antiviral Activity : Some studies suggest that thiadiazoles can inhibit viral replication mechanisms.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases.
  • Analgesic Properties : Certain derivatives have been noted for their pain-relieving effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,3,4-thiadiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Compound Name Substituents (C5/N2) Key Features Biological Activity/Application Reference
N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine C5: 2-Nitrobenzyl; N2: Methyl Electron-withdrawing nitro group enhances electrophilicity; benzyl group adds steric bulk. Potential antimicrobial/antifungal*
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine C5: 4-Methylphenyl; N2: 4-Chlorobenzylidene Planar thiadiazole ring; chloro and methyl groups modulate lipophilicity. Insecticidal, fungicidal activities
5-(4-(Di(indol-3-yl)methyl)phenyl)-N-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine (21) C5: Di(indolyl)methylphenyl; N2: 2-Nitrophenyl Bulky indole substituents; nitro group at N2. High synthetic yield (83%). Antifungal (in vitro studies)
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine C5: 3,4,5-Trimethoxyphenyl; N2: Methyl Methoxy groups increase electron density; may enhance CNS penetration. Not explicitly stated; likely neuroactive
N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives C5: 4-Chloroquinolinyl; N2: Varied Quinoline moiety adds aromaticity; chloro group enhances binding affinity. COVID-19 protease inhibition (docking: -6.5 to -8.0 kcal/mol)
Key Observations:
  • In contrast, methoxy or methyl groups (e.g., ) increase electron density, altering solubility and target selectivity .
  • Steric Influence : The 2-nitrophenylmethyl group in the target compound likely creates greater steric hindrance compared to smaller substituents like methyl or chloro (). This may affect binding to compact active sites but improve selectivity for larger pockets .
  • Synthetic Accessibility : Compound 21 () was synthesized in 83% yield, suggesting nitro-substituted thiadiazoles can be efficiently prepared. The target compound’s synthesis might follow similar condensation or cyclization routes .

Molecular Docking and Computational Insights

While the target compound lacks explicit docking data, analogues like those in achieved binding energies of -6.5 to -8.0 kcal/mol against COVID-19 protease (PDB: 6LU7). The nitro group’s electrophilicity likely enhances hydrogen bonding or π-stacking with active-site residues, a property shared by the target compound .

Preparation Methods

Thiosemicarbazide Cyclization

The formation of 1,3,4-thiadiazole cores universally relies on cyclocondensation reactions of thiosemicarbazides. For N-methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine, this necessitates synthesizing a tailored thiosemicarbazide precursor. As demonstrated in multiple studies, thiosemicarbazides are typically prepared by reacting aldehydes or ketones with thiosemicarbazide. For the target compound, 2-nitrobenzaldehyde would serve as the aryl component (Fig. 1).

Reaction Pathway:

  • Thiosemicarbazide Formation :
    $$ \text{2-Nitrobenzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{(2-Nitrobenzylidene)thiosemicarbazide} $$
    This step proceeds via nucleophilic addition-elimination, often catalyzed by acetic acid or HCl.
  • Cyclization :
    Acid-mediated (e.g., conc. HCl, H$$2$$SO$$4$$) or FeCl$$3$$-catalyzed intramolecular cyclization yields the 1,3,4-thiadiazole ring. For example, refluxing with H$$2$$SO$$_4$$ induces dehydration and ring closure.

N-Methylation of the 2-Amino Group

Introducing the methyl group at the 2-position may occur pre- or post-cyclization:

  • Pre-cyclization : Methylating thiosemicarbazide before cyclization. For instance, treating thiosemicarbazide with methyl iodide in basic conditions forms N-methyl-thiosemicarbazide.
  • Post-cyclization : Direct alkylation of the 2-amino-thiadiazole using methylating agents (e.g., CH$$3$$I, (CH$$3$$)$$2$$SO$$4$$). This approach risks over-alkylation but benefits from simpler purification.

Detailed Preparation Methods

Method A: FeCl$$_3$$-Catalyzed Cyclization

Adapted from, this method emphasizes mild conditions suitable for nitro-group retention.

Procedure :

  • Dissolve (2-nitrobenzylidene)thiosemicarbazide (5 mmol) in ethanol (20 mL).
  • Add FeCl$$_3$$ (0.1 eq) and reflux at 80°C for 6–8 hours.
  • Cool, neutralize with NH$$_4$$OH (pH 8–9), and filter the precipitate.
  • Recrystallize from ethanol to yield 5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine.
  • Methylate via CH$$3$$I (1.2 eq) in DMF with K$$2$$CO$$_3$$ (2 eq) at 60°C for 12 hours.

Yield : ~65% (two steps).

Method B: Acid-Catalyzed Cyclization

Based on, concentrated H$$2$$SO$$4$$ drives rapid cyclization but requires careful temperature control.

Procedure :

  • Mix (2-nitrobenzylidene)thiosemicarbazide (5 mmol) with conc. H$$2$$SO$$4$$ (5 mL).
  • Reflux at 120°C for 3 hours.
  • Pour into ice-water, adjust to pH 6–7 with NaHCO$$_3$$, and extract with ethyl acetate.
  • Purify via column chromatography (SiO$$_2$$, hexane/EtOAc 3:1).
  • Methylate using (CH$$3$$)$$2$$SO$$_4$$ (1.5 eq) in acetone with NaOH (2 eq) at 0°C.

Yield : ~58% (two steps).

Reaction Optimization and Challenges

Nitro-Group Stability

The electron-withdrawing nitro group complicates synthesis:

  • Acidic Conditions : Prolonged exposure to H$$2$$SO$$4$$ may cause partial denitration. Mitigated by shorter reflux times (<4 hours).
  • Alkylation : Methylation under strongly basic conditions risks nitro reduction. Using milder bases (e.g., K$$2$$CO$$3$$) preserves functionality.

Cyclization Efficiency

  • Catalyst Choice : FeCl$$3$$ offers higher regioselectivity vs. H$$2$$SO$$_4$$’s speed.
  • Solvent Effects : Ethanol improves solubility of intermediates; DMF accelerates methylation but complicates purification.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr) :

  • $$ \nu(\text{N-H}) $$: 3270–3150 cm$$^{-1}$$ (2° amine).
  • $$ \nu(\text{C=N}) $$: 1620–1600 cm$$^{-1}$$ (thiadiazole ring).
  • $$ \nu(\text{NO}_2) $$: 1520, 1350 cm$$^{-1}$$.

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :

  • $$ \delta $$ 2.95 (s, 3H, N-CH$$_3$$).
  • $$ \delta $$ 4.45 (s, 2H, CH$$_2$$-Ar).
  • $$ \delta $$ 7.55–8.25 (m, 4H, Ar-H).

$$^{13}$$C NMR :

  • $$ \delta $$ 32.1 (N-CH$$_3$$).
  • $$ \delta $$ 168.5 (C=N), 148.2 (C-NO$$_2$$).

Chromatographic Validation

HPLC : Purity >98% (C18 column, MeOH/H$$_2$$O 70:30, 1 mL/min).

Applications and Derivatives

Though biological data for the target compound are unavailable, structurally related 1,3,4-thiadiazoles exhibit:

  • Antimicrobial Activity : Nitroaryl-thiadiazoles inhibit Mycobacterium tuberculosis.
  • DNA Interaction : Thiadiazoles with aryl groups show intercalative binding.

Q & A

What are the optimal synthetic routes for N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis Methodology
Methodological Answer :
The synthesis typically involves condensation of substituted thiosemicarbazides with nitrophenylmethyl halides or aldehydes under controlled conditions. Key steps include:

  • Catalyzed cyclization : Mn(II)-catalyzed reactions (as in analogous thiadiazole syntheses) improve regioselectivity .
  • Reaction optimization : Refluxing in ethanol or acetonitrile at 80–100°C for 6–12 hours ensures complete cyclization. Adjusting pH to 8–9 during workup minimizes side-product formation .
  • Purification : Recrystallization from ethanol-DMF mixtures enhances purity, while column chromatography (silica gel, hexane/ethyl acetate) resolves structural analogs .

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